molecular formula C22H15NO4S2 B3182070 Leukadherin-1 CAS No. 2055362-72-4

Leukadherin-1

Cat. No.: B3182070
CAS No.: 2055362-72-4
M. Wt: 421.5 g/mol
InChI Key: AEZGRQSLKVNPCI-UNOMPAQXSA-N
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Description

Leukadherin-1 is a small-molecule agonist of complement receptor 3 (CR3), also known as CD11b/CD18. This compound has shown therapeutic promise in various animal models of vascular injury and inflammation. This compound is known for its ability to modulate immune responses, particularly by reducing inflammatory signaling in innate immune cells .

Preparation Methods

The synthesis of Leukadherin-1 involves several steps, including the formation of a furanyl thiazolidinone compound. The synthetic route typically includes the reaction of a thiazolidinone derivative with a furanyl compound under specific conditions to yield this compound. Detailed industrial production methods are not widely documented, but the synthesis generally requires precise control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Leukadherin-1 undergoes various chemical reactions, primarily involving its interaction with proteins and other biological molecules. It is known to inhibit the reaction of 1-Naphthylisothiocyanate, resulting in decreased expression of certain mRNAs such as ITGB6 and COL1A1 . Common reagents and conditions used in these reactions include specific inhibitors and activators that modulate the activity of this compound. The major products formed from these reactions are typically related to changes in gene expression and protein activity.

Comparison with Similar Compounds

Leukadherin-1 is unique in its ability to activate CR3, whereas other compounds may inhibit this receptor. Similar compounds include other CR3 agonists and modulators, such as GB1275, which has shown promise in enhancing the antitumor immune response . this compound stands out due to its specific activation of CD11b and its ability to modulate immune responses in a targeted manner.

Properties

IUPAC Name

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZGRQSLKVNPCI-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055362-72-4
Record name GB-1275 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GB-1275 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Leukadherin-1
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Leukadherin-1

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